SirReal2

Beschreibung

Eigenschaften

IUPAC Name |

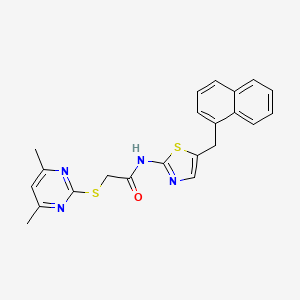

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENNDDDTIIZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sirtuin Rearranging Ligand Concept: A Technical Guide to Sirtuin Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sirtuin rearranging ligand (SIRL) concept, clarifying its role in the potent and selective inhibition of sirtuin enzymes, particularly SIRT2. Recognizing the broader interest in sirtuin modulation for therapeutic purposes, this document also offers a comprehensive overview of sirtuin-activating compounds (STACs), which function through a distinct allosteric mechanism to enhance the activity of SIRT1. This guide is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with these two major classes of sirtuin modulators.

Introduction to Sirtuins

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent protein deacylases that are critical regulators of a vast array of cellular processes. By removing acetyl and other acyl groups from lysine residues on histone and non-histone proteins, sirtuins translate changes in cellular energy status, as reflected by NAD⁺ levels, into adaptive transcriptional and metabolic responses. Their involvement in metabolism, DNA repair, inflammation, and cellular senescence has positioned them as prominent therapeutic targets for age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The modulation of sirtuin activity, either through inhibition or activation, represents a promising avenue for drug development.

The Sirtuin Rearranging Ligand (SirReal) Concept: A Mechanism of Potent and Selective Inhibition

Contrary to a common misconception that associates the term with activation, the "sirtuin rearranging ligand" concept describes a sophisticated mechanism of inhibition . This concept is best exemplified by a class of compounds known as SirReals (Sirtuin-rearranging ligands), which are highly potent and selective inhibitors of SIRT2.

Mechanism of Action

The inhibitory prowess of SirReals stems from their unique ability to induce a significant structural rearrangement of the SIRT2 active site upon binding. This induced-fit mechanism creates a novel, transient binding pocket, often referred to as a "selectivity pocket," which is not present in the unbound enzyme. The SirReal compound then occupies this newly formed pocket, leading to a highly stable enzyme-inhibitor complex and potent inhibition. This ligand-induced rearrangement is the cornerstone of the high selectivity of SirReals for SIRT2 over other sirtuin isoforms, as the residues that form this selectivity pocket are not conserved across the sirtuin family.

Quantitative Data on SirReal Compounds

The potency and selectivity of SirReal compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against SIRT2 and other sirtuin isoforms. Lower IC50 values indicate higher potency.

| Compound | SIRT2 IC50 | SIRT1 Inhibition @ 50 µM | SIRT3 Inhibition @ 50 µM | Reference |

| SirReal2 | 0.14 µM - 0.44 µM | Negligible | Negligible | [1] |

| AGK2 | 3.5 µM | Minimal | Minimal | |

| Compound 29 (RW-78) | 26 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |

| Compound 30 | 54 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |

| Compound 31 | 29 nM | > 50 µM (IC50) | > 50 µM (IC50) | [1] |

| FM69 | 0.15 µM | > 50 µM (IC50) | > 50 µM (IC50) |

Note: IC50 values can vary between studies due to different assay conditions.

Experimental Protocols

This protocol describes a common method to determine the IC50 of a test compound against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like AMC)

-

NAD⁺ solution

-

Developer solution (e.g., containing trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction and develop the signal)

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = ~360/460 nm)

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in SIRT2 Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

SIRT2 Assay Buffer

-

Test compound at various concentrations (or DMSO for control)

-

Recombinant SIRT2 enzyme

-

-

Initiate Reaction: Add NAD⁺ and the fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes), allowing the deacetylation reaction to proceed.

-

Stop and Develop: Add the developer solution to each well. This stops the SIRT2 reaction and allows for the cleavage of the deacetylated substrate, releasing the fluorophore.

-

Read Fluorescence: Incubate at room temperature for a further 30 minutes, then measure the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[2][3]

CETSA is used to verify that a SirReal compound directly binds to and stabilizes SIRT2 within a cellular context.[4]

Materials:

-

Cultured cells (e.g., HeLa)

-

Complete cell culture medium

-

Test compound (SirReal) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Centrifuge

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

-

Primary antibody against SIRT2

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blotting: Analyze the soluble fractions by Western blotting using an anti-SIRT2 antibody.

-

Data Analysis: Quantify the band intensities for SIRT2 at each temperature for both treated and untreated samples. A ligand that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a shift in the melting curve.

SIRT2 is a major deacetylase of α-tubulin. Inhibition of SIRT2 by a SirReal should lead to an increase in acetylated α-tubulin.[5]

Procedure:

-

Cell Treatment: Treat cells with the SirReal compound or vehicle for a desired time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated α-tubulin (e.g., at Lys40). Also, probe a separate blot or strip the same blot and reprobe with an antibody for total α-tubulin as a loading control.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities and determine the ratio of acetylated α-tubulin to total α-tubulin.[6][7]

Sirtuin-Activating Compounds (STACs): Mechanisms and Therapeutic Promise

In contrast to SirReals, Sirtuin-Activating Compounds (STACs) are small molecules that enhance the catalytic activity of sirtuins, most notably SIRT1. The first generation of STACs included natural polyphenols like resveratrol, while second-generation synthetic STACs, such as SRT1720, were developed with improved potency and drug-like properties.

Mechanism of Action

STACs function as allosteric activators of SIRT1. Their mechanism is substrate-dependent and involves binding to a specific domain at the N-terminus of SIRT1. This binding event induces a conformational change that lowers the Michaelis constant (Km) of SIRT1 for its acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency. A key aspect of this "assisted allosteric activation" is that it is most effective on substrates that possess bulky hydrophobic amino acid residues near the acetylated lysine. The fluorophores used in early in vitro assays mimicked these hydrophobic residues, which initially caused controversy regarding the direct activation mechanism of STACs.

Quantitative Data on STACs

The activity of STACs is often reported as the concentration required for 50% of maximal activation (EC1.5 or AC50) and the maximum fold activation achieved.

| Compound | EC1.5 (µM) | Max. Fold Activation | Substrate | Reference |

| Resveratrol | ~30-50 | ~2-8 fold | Fluorogenic p53 peptide | |

| SRT1720 | ~0.2-2.5 | ~5-10 fold | Fluorogenic p53 peptide | |

| SRT2104 | ~0.5-5 | ~4-8 fold | Fluorogenic p53 peptide | |

| SRT1460 | ~1-10 | ~3-6 fold | Fluorogenic p53 peptide |

Note: Values are highly dependent on the specific substrate and assay conditions used.

Experimental Protocols

This is a high-throughput, label-free method to assess STAC activity on native peptide substrates.

Materials:

-

Purified recombinant SIRT1 enzyme

-

Reaction Buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Acetylated peptide substrate (e.g., derived from PGC-1α or FOXO3a)

-

β-NAD⁺

-

Test compound (STAC) dissolved in DMSO

-

Stop Reagent (e.g., 10% formic acid and 50 mM nicotinamide)

-

Agilent RapidFire Mass Spectrometry System

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, combine the reaction buffer, SIRT1 enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of the peptide substrate and NAD⁺ to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Quench Reaction: Add the stop reagent to quench the enzymatic reaction.

-

RapidFire MS Analysis: The system automatically aspirates the sample from each well, performs a rapid solid-phase extraction to remove salts and buffers, and injects the sample into the mass spectrometer.

-

Data Acquisition: The mass spectrometer measures the ratio of the deacetylated product to the remaining acetylated substrate.

-

Data Analysis: Calculate the percent activation relative to a DMSO control. Plot the activation against the logarithm of the STAC concentration and fit the data to determine the EC1.5 and maximum fold activation.[2]

This assay measures the ability of a STAC to increase the deacetylation of a known SIRT1 target in cells.

Materials:

-

Cells expressing the target of interest (e.g., HEK293T)

-

Plasmids for overexpressing an acetylated substrate (e.g., a luciferase reporter fused to a p53 fragment) and SIRT1, if necessary.

-

Transfection reagent

-

Test compound (STAC)

-

Lysis buffer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection (if applicable): Transfect cells with the necessary plasmids.

-

Cell Treatment: Treat the cells with various concentrations of the STAC or vehicle control.

-

Cell Lysis: After the treatment period, lyse the cells.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates. Deacetylation of the p53 fragment by SIRT1 can lead to a change in luciferase activity.

-

Data Analysis: An increase in luciferase activity (or a decrease, depending on the reporter construct) indicates SIRT1 activation. Plot the change in signal against the STAC concentration to determine cellular potency.

Signaling Pathways Modulated by Sirtuins

The therapeutic potential of SirReals and STACs lies in their ability to modulate the downstream signaling pathways controlled by SIRT2 and SIRT1, respectively.

Downstream Signaling of SIRT2 Inhibition

Inhibition of SIRT2 has been shown to be neuroprotective and has anti-cancer effects. Key pathways affected include:

-

Microtubule Dynamics: SIRT2 deacetylates α-tubulin. Inhibition leads to hyperacetylated tubulin, which affects microtubule stability and dynamics, impacting cell division and motility.

-

MAPK Pathway: SIRT2 inhibition can lead to the downregulation of the JNK signaling pathway, reducing apoptosis.

-

AKT/FOXO3a Pathway: Inhibition of SIRT2 can downregulate the activity of the pro-survival AKT pathway and the pro-apoptotic transcription factor FOXO3a.

-

TGF-β/Smad Pathway: SIRT2 inhibition can attenuate fibrotic processes by suppressing the phosphorylation of Smad2/3.

Downstream Signaling of SIRT1 Activation

Activation of SIRT1 is associated with benefits in metabolic diseases, neurodegeneration, and inflammation. Key downstream targets include:

-

PGC-1α: Deacetylation of PGC-1α promotes mitochondrial biogenesis and function.

-

FOXO Proteins: Deacetylation of FOXO transcription factors modulates cellular stress resistance and apoptosis.

-

p53: SIRT1-mediated deacetylation of p53 inhibits apoptosis and promotes cell survival under stress.

-

NF-κB (p65): Deacetylation of the p65 subunit of NF-κB by SIRT1 suppresses its transcriptional activity, leading to reduced inflammation.

Conclusion and Future Directions

The modulation of sirtuin activity through small molecules presents a significant opportunity for the development of novel therapeutics. The sirtuin rearranging ligand concept has provided a powerful strategy for designing highly potent and selective inhibitors of SIRT2, with potential applications in neurodegenerative diseases and oncology. Concurrently, the development of sirtuin-activating compounds for SIRT1 continues to be a promising approach for treating metabolic and age-related disorders.

Future research in this field will likely focus on the development of isoform-selective modulators for other sirtuins, a deeper understanding of the complex downstream effects of sirtuin modulation in various disease contexts, and the translation of these promising preclinical findings into clinically effective therapies. The detailed experimental approaches and mechanistic insights provided in this guide are intended to serve as a valuable resource for professionals dedicated to advancing this exciting area of drug discovery.

References

- 1. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

SirReal2's Interaction with the SIRT2 Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the selective inhibitor SirReal2 and the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). The content herein is curated for an audience with a strong background in biochemistry, molecular biology, and drug discovery. We will delve into the unique inhibitory mechanism of this compound, present quantitative data, detail experimental methodologies, and visualize key pathways and workflows.

Introduction to this compound and its Unique Mechanism of Action

This compound is a potent and highly selective small-molecule inhibitor of SIRT2, a class III histone deacetylase.[1][2][3] Unlike many conventional enzyme inhibitors, this compound employs a novel mechanism of action characterized by a ligand-induced rearrangement of the SIRT2 active site.[3] This unique interaction leads to the formation of a previously unexploited "selectivity pocket," which is the basis for its high potency and remarkable selectivity for SIRT2 over other sirtuin isoforms.[3]

This compound binds to a region of the active site known as the extended C-site (EC-site). This binding event triggers a conformational change in the enzyme, effectively locking it in an inactive state. This guide will provide a detailed examination of this interaction, supported by structural and functional data.

Quantitative Data on this compound-SIRT2 Interaction

The inhibitory potency and binding affinity of this compound for SIRT2 have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 140 nM | Cell-free fluorescence-based assay | [1][2] |

| IC50 | 0.4 µM | ZMAL-based fluorescence assay | [4] |

| Selectivity | >1000-fold vs. SIRT1, SIRT3, SIRT4, SIRT5, SIRT6 | In vitro deacylation assays | [3] |

Table 1: Inhibitory Potency and Selectivity of this compound against SIRT2.

| Parameter | Value | Method | Reference |

| Crystal Structure | PDB ID: 4RMG (SIRT2-SirReal2-NAD+ complex) | X-ray Crystallography | |

| Binding Site | Extended C-site (EC-site) | X-ray Crystallography | |

| Key Interacting Residues | Hydrophobic interactions with residues lining the EC-site and the induced selectivity pocket. | X-ray Crystallography |

Table 2: Structural and Binding Data for the this compound-SIRT2 Complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with SIRT2.

In Vitro Fluorescence-Based SIRT2 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like AMC)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., trypsin and nicotinamide)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme (e.g., final concentration of 100 nM), the fluorogenic substrate (e.g., final concentration of 50 µM), and NAD+ (e.g., final concentration of 500 µM).[5]

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[5]

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of the SIRT2-SirReal2 Complex

This protocol outlines the co-crystallization of SIRT2 with this compound and NAD+ to determine the three-dimensional structure of the complex.

Materials:

-

Purified recombinant human SIRT2 (e.g., residues 56-356) at a concentration of ~11.4 mg/mL

-

This compound (100 mM stock in DMSO)

-

β-NAD+

-

Crystallization buffer (e.g., 27% (w/v) PEG 2,000 MME in 0.1 M Bis-Tris at pH 6.5)

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Incubate the purified SIRT2 protein with this compound (final concentration of 3.3 mM from a 100 mM stock, resulting in a final DMSO concentration of 3.3%) and β-NAD+ (final concentration of 10 mM) on ice for 1 hour.

-

Centrifuge the mixture at 4°C for 10 minutes to remove any precipitate.

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Mix the protein-ligand solution with the crystallization buffer in a 1:2 ratio (e.g., 0.2 µL protein solution and 0.4 µL reservoir solution).

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth. Crystals are expected to form within a few days.

-

Once crystals have grown to a suitable size, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SIRT2 in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against SIRT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

-

After treatment, harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble SIRT2 in each sample by Western blot using a specific anti-SIRT2 antibody.

-

A shift in the thermal melting curve of SIRT2 in the presence of this compound indicates target engagement.

Western Blot Analysis of α-Tubulin Acetylation

This assay assesses the functional consequence of SIRT2 inhibition by this compound in cells by measuring the acetylation level of its substrate, α-tubulin.

Materials:

-

HeLa cells

-

This compound

-

Cell lysis buffer

-

Primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1)

-

Primary antibody against total α-tubulin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed HeLa cells and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 10-20 µM) or vehicle for a specified time (e.g., 24 hours).[3]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Analysis of BubR1 Protein Abundance

This protocol is used to investigate the effect of this compound on the protein levels of the mitotic checkpoint protein BubR1, a known downstream target of SIRT2.

Materials:

-

HeLa cells

-

This compound

-

Cell lysis buffer

-

Primary antibody against BubR1

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Culture and treat HeLa cells with this compound as described in the α-tubulin acetylation protocol.

-

Lyse the cells and perform protein quantification.

-

Perform Western blotting as described previously.

-

Incubate the membrane with a primary antibody specific for BubR1.

-

After detection, strip and re-probe the membrane with a loading control antibody.

-

Quantify the band intensities to determine the change in BubR1 protein abundance following this compound treatment.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., acute myeloid leukemia THP1 cells)[6]

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 THP1 cells) into the flank of each mouse.[6]

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[6]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 4 mg/kg) or vehicle via intraperitoneal (i.p.) injection every 3 days.[1][6]

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to this compound's interaction with SIRT2.

Caption: this compound binding induces a conformational change in the SIRT2 active site.

Caption: Workflow for determining the IC50 of this compound against SIRT2.

Caption: Downstream cellular consequences of SIRT2 inhibition by this compound.

Conclusion

This compound stands out as a powerful and selective tool for studying the biological functions of SIRT2. Its unique mechanism of action, involving the induced formation of a selectivity pocket, provides a compelling case for structure-based drug design. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the intricate interactions between this compound and the SIRT2 active site, as well as to explore its therapeutic potential in various disease models. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting SIRT2-mediated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 6. SIRT2 inhibitor this compound enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SirReal2 in HeLa Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SirReal2 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2][3] With an IC50 of 140 nM, this compound offers exceptional isotype selectivity, showing minimal effects on other sirtuins such as SIRT1 and SIRT3-6.[2][3] Its unique mechanism of action involves a ligand-induced rearrangement of the SIRT2 active site, creating a novel binding pocket.[4] In HeLa cells, a widely used human cervical cancer cell line, this compound has been demonstrated to induce significant biological effects, primarily through the hyperacetylation of α-tubulin, a key component of microtubules, and the destabilization of the spindle assembly checkpoint protein BubR1.[4] These effects make this compound a valuable tool for studying microtubule dynamics, cell cycle regulation, and the therapeutic potential of SIRT2 inhibition in cancer.

This document provides detailed application notes and protocols for the use of this compound in HeLa cell lines, covering essential procedures from cell culture and inhibitor preparation to specific assays for microtubule acetylation and cytotoxicity.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

| Property | Value | Reference |

| Target | Sirtuin 2 (SIRT2) | [1][2][3] |

| IC50 | 140 nM | [2][3] |

| Molecular Weight | 420.55 g/mol | [2] |

| Solubility | DMSO (up to 130.78 mM) | [5] |

Table 2: Cytotoxicity of this compound in HeLa Cells (GI50)

| Cell Line | GI50 (µM) | Reference |

| HeLa | Modest Effect | [6] |

Note: The term "modest effect" is used in the reference, suggesting that while this compound does impact cell growth, it may not be as potent as other cytotoxic agents. Further dose-response studies are recommended to determine the precise GI50 in your specific experimental setup.

Experimental Protocols

HeLa Cell Culture and Maintenance

Aseptic techniques are paramount for successful cell culture.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

15 mL and 50 mL conical tubes, sterile

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin. Warm to 37°C before use.[7]

-

Thawing Frozen Cells:

-

Quickly thaw a cryovial of HeLa cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.

-

Incubate at 37°C and 5% CO2.

-

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes, sterile

Protocol:

-

Refer to the manufacturer's instructions for the exact weight of this compound provided.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (MW: 420.55 g/mol ), add 237.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[8]

Protocol for Analysis of Microtubule Acetylation by Immunofluorescence

This protocol is designed to visualize the increase in α-tubulin acetylation in HeLa cells following treatment with this compound.

Materials:

-

HeLa cells cultured on sterile glass coverslips in a 24-well plate

-

This compound stock solution (10 mM in DMSO)

-

Complete growth medium

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody: Rabbit anti-acetylated-α-tubulin (Lys40)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Protocol:

-

Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.

-

This compound Treatment:

-

Prepare working solutions of this compound in complete growth medium. A final concentration of 10-20 µM is a good starting point.

-

Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration used.

-

Aspirate the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate for 4-6 hours at 37°C and 5% CO2.

-

-

Fixation:

-

Aspirate the treatment medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-acetylated-α-tubulin) in blocking buffer according to the manufacturer's recommendation.

-

Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.

-

Add the diluted secondary antibody and DAPI solution to each coverslip.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS for 5 minutes each.

-

Briefly rinse with distilled water.

-

Mount the coverslips onto glass slides using a drop of mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Visualize the cells using a fluorescence microscope.

-

Mandatory Visualizations

Caption: Mechanism of this compound-induced microtubule hyperacetylation.

Caption: Workflow for analyzing microtubule acetylation via immunofluorescence.

References

- 1. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SirReal 2 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]

- 3. static.igem.org [static.igem.org]

- 4. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sirtuin | TargetMol [targetmol.com]

- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HeLa cell maintenance [bio-protocol.org]

- 8. medchemexpress.com [medchemexpress.com]

SirReal2: A Potent Tool for Investigating Neurodegenerative Diseases

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: SirReal2 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1] SIRT2 has emerged as a significant therapeutic target in neurodegenerative diseases due to its involvement in key pathological processes, including the deacetylation of α-tubulin and α-synuclein, regulation of autophagy, and modulation of neuroinflammation. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, which can, in turn, influence a variety of cellular pathways implicated in neurodegeneration.

Key Signaling Pathways Modulated by this compound:

-

Microtubule Dynamics: SIRT2 deacetylates α-tubulin, a key component of microtubules. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This is particularly relevant in tauopathies like Alzheimer's disease, where microtubule destabilization is a key pathological feature.

-

α-Synuclein Aggregation: In Parkinson's disease, the aggregation of α-synuclein is a central event. SIRT2 can deacetylate α-synuclein, and inhibition of SIRT2 has been shown to reduce α-synuclein toxicity in cellular models.[2]

-

Autophagy and Protein Clearance: SIRT2 is involved in the regulation of autophagy, a critical cellular process for clearing aggregated proteins. By modulating autophagy, this compound can potentially enhance the clearance of toxic protein aggregates in neurodegenerative diseases.

-

Neuroinflammation: SIRT2 plays a role in inflammatory responses in the brain. Inhibition of SIRT2 has been shown to have anti-inflammatory effects, which could be beneficial in the context of neuroinflammation-associated neurodegeneration.

-

PI3K/mTOR and p53 Signaling: While primarily studied in cancer, the PI3K/mTOR and p53 signaling pathways are also relevant to neuronal survival and apoptosis and may be influenced by SIRT2 inhibition.

Signaling Pathway Diagram:

Caption: this compound inhibits SIRT2, leading to beneficial downstream effects in neurodegenerative models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant SIRT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target | IC50 (nM) | Selectivity vs SIRT1 & SIRT3 | Reference |

| This compound | SIRT2 | 140 | >1000-fold | [1] |

Table 2: In Vivo Administration of SIRT2 Inhibitors in Neurodegenerative Disease Models

| Compound | Animal Model | Disease | Dosage & Administration | Key Findings | Reference |

| AK-7 | APP/PS1 mice | Alzheimer's | Not specified | Reduced Aβ plaques, improved memory | [3] |

| 33i | APP/PS1 mice | Alzheimer's | Not specified | Improved cognitive function, reduced amyloid pathology | [4] |

| This compound | (Used in cancer model) | (AML) | 4 mg/kg, i.p., every 3 days | Suppressed tumor growth | [1] |

Note: While a specific in vivo dosage for this compound in a neurodegenerative model was not found in the search results, the dosage from a cancer model is provided as a potential starting point for experimental design.

Experimental Protocols

Protocol 1: In Vitro SIRT2 Enzymatic Activity Assay

This protocol is adapted from a general fluorometric assay for SIRT2 activity and can be used to confirm the inhibitory effect of this compound.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a commercially available acetylated peptide with a fluorophore and quencher)

-

NAD+

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black microplate, prepare reaction mixtures containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate at desired final concentrations.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percentage of SIRT2 inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for in vitro SIRT2 enzymatic activity assay.

Protocol 2: Assessment of this compound on α-Synuclein Aggregation (Thioflavin T Assay)

This protocol describes how to assess the effect of this compound on the aggregation of α-synuclein in vitro using the Thioflavin T (ThT) fluorescence assay.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

This compound

-

Aggregation Buffer (e.g., PBS, pH 7.4)

-

96-well black plate with a clear bottom

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of ThT in water and filter it.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare monomeric α-synuclein by dissolving lyophilized protein in the aggregation buffer and filtering to remove any pre-formed aggregates.

-

In a 96-well plate, set up reactions containing α-synuclein monomer at a final concentration that promotes aggregation (e.g., 50-100 µM) and ThT (e.g., 10-20 µM).

-

Add different concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in a plate reader.

-

Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

Plot the fluorescence intensity over time to generate aggregation curves. Analyze the lag time and the maximum fluorescence to determine the effect of this compound on α-synuclein aggregation.

Logical Relationship Diagram:

Caption: this compound's effect on α-synuclein aggregation measured by ThT fluorescence.

Protocol 3: Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxin in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Differentiation medium (e.g., medium with reduced serum and retinoic acid)

-

Neurotoxin (e.g., MPP+, 6-OHDA for Parkinson's model; Aβ oligomers for Alzheimer's model)

-

This compound

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Plate reader for absorbance or fluorescence

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in standard medium.

-

For differentiation, plate cells at an appropriate density and then switch to a differentiation medium. Differentiate for 5-7 days.

-

-

Treatment:

-

Pre-treat the differentiated cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2-24 hours).

-

After pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration.

-

Include control wells with no treatment, this compound alone, and neurotoxin alone.

-

-

Cell Viability Assessment:

-

After the desired incubation time with the neurotoxin (e.g., 24-48 hours), perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the viability of untreated control cells (set to 100%).

-

Determine the concentration-dependent neuroprotective effect of this compound.

-

Experimental Workflow Diagram:

Caption: Workflow for assessing the neuroprotective effects of this compound in a cell-based assay.

Protocol 4: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

This protocol is a generalized guide for in vivo studies and should be optimized for specific experimental goals.

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

This compound

-

Vehicle for in vivo administration (e.g., DMSO/PEG300/Tween80/saline)

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Equipment for tissue collection and processing (e.g., for histology, Western blotting)

Procedure:

-

Animal Grouping and Treatment:

-

Divide APP/PS1 mice into treatment and vehicle control groups. Include a wild-type control group.

-

Based on previous studies with SIRT2 inhibitors and the provided data from a cancer model, a starting dose for this compound could be in the range of 4 mg/kg.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection, for example, every 3 days for a period of 4-8 weeks.

-

-

Behavioral Analysis:

-

Perform behavioral tests such as the Morris water maze to assess learning and memory before and after the treatment period.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Process the brain tissue for:

-

Histology: Immunohistochemistry to quantify Aβ plaques and assess neuroinflammation (e.g., staining for Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Western blotting or ELISA to measure levels of Aβ, tau phosphorylation, and markers of synaptic plasticity.

-

-

Logical Relationship Diagram:

Caption: Logical flow of an in vivo study investigating this compound in an Alzheimer's disease mouse model.

References

Application Notes and Protocols for SirReal2 Combinatorial Drug Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SirReal2 is a potent and highly selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] SIRT2 has emerged as a promising therapeutic target in various diseases, including cancer, neurodegeneration, and inflammatory conditions, due to its role in regulating cell cycle progression, microtubule dynamics, and genomic stability.[3][4] In oncology, the inhibition of SIRT2 has been shown to induce hyperacetylation of tubulin and destabilize the checkpoint protein BubR1, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3]

Combinatorial drug therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities by targeting multiple signaling pathways simultaneously. Recent studies have highlighted the synergistic anti-tumor effects of this compound when combined with other targeted therapies. For instance, in acute myeloid leukemia (AML), the combination of this compound with the PI3K/mTOR inhibitor VS-5584 has demonstrated significant synergistic activity, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[5][6] This synergistic interaction is mediated, in part, through the modulation of the p53 and SIRT2 signaling pathways.[5][6]

These application notes provide a comprehensive guide for designing and conducting combinatorial drug studies involving this compound. Detailed protocols for key in vitro experiments are provided to assess the synergistic or additive effects of this compound with other therapeutic agents.

Signaling Pathway: this compound and VS-5584 Synergy

The synergistic effect of this compound and the PI3K/mTOR inhibitor VS-5584 in cancer cells, particularly AML, is believed to result from the convergence of their respective signaling pathways on critical regulators of cell survival and apoptosis, such as the p53 pathway.

Experimental Design and Workflow

A typical workflow for assessing the combinatorial effects of this compound involves a series of in vitro assays to determine synergy, effects on cell viability, apoptosis, and cell cycle progression, followed by mechanistic studies.

Data Presentation: Dose-Response Matrix and Synergy Scores

Quantitative data from dose-response matrix experiments should be summarized in tables to facilitate the calculation and comparison of synergy scores.

Table 1: Example Dose-Response Matrix (% Inhibition of Cell Viability)

| This compound (nM) | Drug X (nM) - 0 | Drug X (nM) - 10 | Drug X (nM) - 30 | Drug X (nM) - 100 | Drug X (nM) - 300 |

| 0 | 0 | 12.5 | 25.3 | 48.7 | 65.1 |

| 30 | 8.2 | 35.6 | 55.1 | 75.8 | 88.2 |

| 100 | 22.1 | 58.4 | 78.9 | 92.3 | 96.5 |

| 300 | 45.7 | 75.3 | 90.1 | 97.2 | 98.9 |

| 1000 | 68.9 | 89.8 | 96.4 | 99.1 | 99.5 |

Table 2: Calculated Synergy Scores (Bliss Independence Model)

| This compound (nM) | Drug X (nM) - 10 | Drug X (nM) - 30 | Drug X (nM) - 100 | Drug X (nM) - 300 |

| 30 | 15.8 | 22.4 | 19.7 | 15.3 |

| 100 | 21.3 | 28.7 | 25.1 | 18.9 |

| 300 | 18.5 | 24.6 | 20.3 | 14.7 |

| 1000 | 10.2 | 15.8 | 12.5 | 8.6 |

Note: Positive values indicate synergy, values near zero indicate an additive effect, and negative values indicate antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound, a combination drug, and their combination on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., THP-1 for AML)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Combination drug (stock solution in appropriate solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and the combination drug in complete culture medium.

-

For the dose-response matrix, add 50 µL of the this compound dilution and 50 µL of the combination drug dilution to the appropriate wells. Include wells with each drug alone and vehicle control (DMSO). The final volume in each well should be 200 µL.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and a combination drug, both alone and in combination.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound and combination drug

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to attach overnight.

-

Treat the cells with this compound, the combination drug, or their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and a combination drug on cell cycle distribution.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound and combination drug

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash them once with PBS.

-

Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash them once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound and a combination drug by examining changes in protein expression and post-translational modifications.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-acetylated-α-tubulin, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

References

- 1. Assay of cell viability with two drugs [bio-protocol.org]

- 2. d-nb.info [d-nb.info]

- 3. Prediction of drug combination effects with a minimal set of experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Detecting Tubulin Acetylation via Western Blot Following SirReal2 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-tubulin, a critical component of microtubules, undergoes various post-translational modifications, including acetylation of the lysine-40 residue (Ac-K40). This modification is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is a primary deacetylase of α-tubulin in the cytoplasm.[1][2][3][4] Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin, a marker often associated with stable microtubules.

SirReal2 is a potent and highly selective inhibitor of SIRT2.[1] Its application in cellular models provides a valuable tool to study the functional consequences of SIRT2 inhibition and the resulting increase in tubulin acetylation.[1] This document provides a detailed protocol for treating cells with this compound and subsequently detecting changes in α-tubulin acetylation levels using Western blotting.

Signaling Pathway of this compound-Mediated Tubulin Hyperacetylation

This compound exerts its effect by directly inhibiting the deacetylase activity of SIRT2. This leads to an imbalance in the equilibrium of tubulin acetylation, favoring the acetylated state. The diagram below illustrates this simplified signaling pathway.

Caption: this compound inhibits SIRT2, preventing the deacetylation of α-tubulin and leading to its hyperacetylation.

Experimental Protocols

This section details the necessary steps to induce and detect tubulin hyperacetylation following this compound treatment.

I. This compound Treatment of Cells

This protocol is a starting point and may require optimization depending on the cell line and experimental goals. A treatment of HeLa cells with 20 μM this compound has been shown to induce hyperacetylation of the microtubule network.[1]

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in complete culture medium to the final desired concentration (e.g., 20 μM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for a predetermined period (e.g., 4-24 hours). The optimal incubation time should be determined empirically.

-

After incubation, proceed immediately to cell lysis and protein extraction.

II. Cell Lysis and Protein Extraction

Materials:

-

Ice-cold PBS

-

Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A (TSA) and Sodium Butyrate).

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[5]

-

Aspirate the PBS and add ice-cold lysis buffer.[5]

-

Using a cold plastic cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]

-

Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[5]

-

Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.[5]

-

Carefully transfer the supernatant, which contains the protein extract, to a fresh, pre-cooled tube.[5]

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

III. Western Blot Protocol

Materials:

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6] A primary antibody for a loading control (e.g., total α-tubulin or GAPDH) should be used on the same or a parallel blot.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the acetylated tubulin signal to the loading control.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from cell treatment to data analysis.

Caption: A comprehensive workflow for the detection of tubulin acetylation following this compound treatment.

Data Presentation

Table 1: this compound Treatment and Controls

| Parameter | Recommendation | Notes |

| Cell Line | HeLa or other suitable line | Sensitivity to this compound may vary between cell lines. |

| This compound Concentration | 20 µM[1] | A dose-response experiment is recommended for new cell lines. |

| Vehicle Control | DMSO | Use the same concentration as in the this compound treatment. |

| Incubation Time | 4-24 hours | Optimal time should be determined empirically. |

| Positive Control | Other HDAC inhibitors (e.g., TSA, Sodium Butyrate) | Useful for confirming the detection of hyperacetylation. |

Table 2: Recommended Antibodies and Dilutions for Western Blot

| Antibody | Host/Type | Clone | Recommended Dilution | Supplier Example |

| Acetylated α-Tubulin (Lys40) | Mouse Monoclonal | 6-11B-1 | 1:1000 - 1:10,000 | Sigma-Aldrich (T7451), Invitrogen (32-2700)[7][8] |

| Acetylated α-Tubulin (Lys40) | Mouse Monoclonal | 7E5H8 | 1:1000 - 1:10,000 | Proteintech (66200-1-IG)[9] |

| Total α-Tubulin | Mouse/Rabbit | Various | Varies by supplier | Loading Control |

| GAPDH | Mouse/Rabbit | Various | Varies by supplier | Loading Control |

| Anti-Mouse IgG, HRP-linked | Goat/Donkey | Polyclonal | Varies by supplier | Secondary Antibody |

| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | Polyclonal | Varies by supplier | Secondary Antibody |

References

- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Sample preparation for western blot | Abcam [abcam.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Anti-acetyliertes-Tubulin-Antikörper, monoklonaler Antikörper der Maus in Maus hergestellte Antikörper clone 6-11B-1, purified from hybridoma cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 8. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]

- 9. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]

Investigating the Role of SIRT2 in Autophagy Using the Selective Inhibitor SirReal2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of various cellular processes, including autophagy. The intricate role of SIRT2 in autophagy is complex, with reports suggesting both pro- and anti-autophagic functions depending on the cellular context. To dissect the precise involvement of SIRT2 in this fundamental cellular recycling mechanism, highly selective pharmacological tools are indispensable. SirReal2 is a potent and specific inhibitor of SIRT2, making it an invaluable chemical probe for elucidating the functions of SIRT2 in autophagy. With an in-vitro IC50 of 140 nM, this compound offers high selectivity over other sirtuin isoforms, ensuring that observed effects can be confidently attributed to SIRT2 inhibition.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to investigate the role of SIRT2 in autophagy. Detailed protocols for key experimental assays, along with data presentation guidelines and visualizations of relevant pathways and workflows, are included to facilitate robust and reproducible research.

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below is a template for presenting data from experiments investigating the effect of this compound on autophagy.

Table 1: Quantitative Analysis of Autophagy Markers Following this compound Treatment

| Treatment Group | Concentration (µM) | Duration (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Number of LC3 Puncta per Cell (Mean ± SD) |

| Vehicle Control (DMSO) | - | 24 | 1.0 | 1.0 | 5 ± 2 |

| This compound | 10 | 24 | Data | Data | Data |

| This compound | 20 | 24 | Data | Data | Data |

| Bafilomycin A1 (100 nM) | - | 4 | Data | Data | Data |

| This compound + Bafilomycin A1 | 20 + 100 nM | 24 (Baf. A1 for last 4h) | Data | Data | Data |

Note: This table is a template. Actual concentrations and time points should be optimized for the specific cell line and experimental conditions. Data should be presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathways and Experimental Workflows

SIRT2's Regulatory Role in Autophagy

SIRT2 can influence autophagy through various signaling pathways. One key mechanism involves the deacetylation of proteins crucial for the formation and maturation of autophagosomes. Understanding these pathways is essential for interpreting the results of this compound treatment.

References

Troubleshooting & Optimization

preparing stable SirReal2 stock solutions in DMSO

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and handling of stable SirReal2 stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can significantly reduce the solubility of this compound.[1]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly across different suppliers, but it is generally high. Concentrations ranging from 31.25 mg/mL to 84 mg/mL have been reported.[1][2][3] For optimal results, it is recommended to start with a lower concentration and gradually increase if needed.

Q3: How should I store my this compound stock solution in DMSO?

A3: To ensure stability, this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] For short-term storage, -20°C is recommended for up to one month.[2] For long-term storage, -80°C is the preferred temperature, where the solution can be stable for six months to a year.[2][3]

Q4: My this compound is not dissolving completely in DMSO. What should I do?

A4: If you encounter solubility issues, consider the following troubleshooting steps:

-

Use fresh DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

-

Gentle warming: Gently warm the solution to aid dissolution.

-

Sonication: Sonication can also be used to help dissolve the compound.[2][3]

-

Check for precipitation: If precipitation occurs upon storage, gentle warming and sonication can be used to redissolve the compound before use.[2]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation in stock solution upon storage | The solution may be supersaturated or has undergone a freeze-thaw cycle. | Gently warm the solution and use sonication to redissolve the precipitate.[2] Consider preparing a slightly lower concentration stock solution. Always aliquot the stock solution to minimize freeze-thaw cycles.[2] |

| Cloudiness or precipitation when diluting in aqueous media | This compound is poorly soluble in aqueous solutions. | For cell-based assays, ensure the final DMSO concentration in the culture medium is low and non-toxic to the cells. For in vivo studies, specialized formulations using co-solvents like PEG300, Tween-80, or corn oil are necessary to maintain solubility.[1][2] |

| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure the stock solution is stored correctly at -80°C for long-term use and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |

Quantitative Data Summary

The following table summarizes the solubility of this compound in DMSO as reported by various suppliers.

| Supplier | Molecular Weight ( g/mol ) | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Selleck Chemicals | 420.55 | 84 | 199.73 |

| Tocris Bioscience | 420.55 | 42.05 | 100 |

| MedchemExpress | 420.55 | 31.25 | 74.31 |

| TargetMol | 420.55 | 55 | 130.78 |

Note: The actual solubility may vary depending on the specific batch of the compound and the purity of the DMSO used.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Calculate the required mass: Based on the molecular weight of this compound (420.55 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 4.2055 mg.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder.

-

Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the powder.

-

Dissolve: Vortex the solution and, if necessary, use gentle warming or sonication until the compound is fully dissolved.[2][3]

-

Aliquot and store: Dispense the stock solution into single-use aliquots and store at -80°C for long-term preservation.[2]

Visualizations

Caption: Workflow for preparing a stable this compound stock solution in DMSO.

Caption: this compound inhibits SIRT2, leading to downstream cellular effects.

References

troubleshooting inconsistent results in SirReal2 experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with SirReal2, a potent and selective Sirtuin 2 (SIRT2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective SIRT2 inhibitor with an IC50 of 140 nM.[1][2][3] It functions through a unique ligand-induced rearrangement of the SIRT2 active site, which creates a novel binding pocket, explaining its high selectivity.[4][5] This selective inhibition of SIRT2 leads to downstream effects such as the hyperacetylation of α-tubulin and the destabilization of the checkpoint protein BubR1.[1][4]

Q2: What is the recommended solvent and storage for this compound?